Acetaldehyde, bis(phenylthio)-

Description

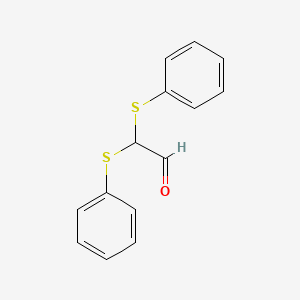

Structure

2D Structure

3D Structure

Properties

CAS No. |

153823-24-6 |

|---|---|

Molecular Formula |

C14H12OS2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

2,2-bis(phenylsulfanyl)acetaldehyde |

InChI |

InChI=1S/C14H12OS2/c15-11-14(16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-11,14H |

InChI Key |

OQBOHZKPJOOCSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC(C=O)SC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Acetaldehyde, Bis Phenylthio

Direct Thioacetalization of Acetaldehyde (B116499) and its Precursors

The most common and direct method for synthesizing Acetaldehyde, bis(phenylthio)- is the thioacetalization of acetaldehyde. This reaction involves the condensation of acetaldehyde with two equivalents of thiophenol, typically facilitated by a catalyst to promote the formation of the stable dithioacetal functional group. wikipedia.org The reaction proceeds through an intermediate hemithioacetal. wikipedia.org

Precursors to acetaldehyde, such as paraldehyde (B1678423) (its trimer) or metaldehyde (B535048) (its tetramer), can also be used. These oligomers can be depolymerized in situ under acidic conditions to generate acetaldehyde for the reaction. prepchem.com Additionally, vinyl ethers or 1,1-dihaloethanes can serve as acetaldehyde surrogates in some contexts.

Brønsted acids are frequently employed as catalysts for the formation of dithioacetals. wikipedia.org The acid protonates the carbonyl oxygen of acetaldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the sulfur atom of thiophenol. The reaction proceeds through the formation of a hemithioacetal [R-CH(-OH)-SR'], which is then protonated at the hydroxyl group, allowing for the elimination of a water molecule to form a sulfenium ion. A second molecule of thiophenol then attacks this intermediate to yield the final dithioacetal product. wikipedia.org

Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (TsOH). The choice of acid and solvent can influence reaction rates and yields. To drive the equilibrium towards the product, water is often removed from the reaction mixture, for example, by azeotropic distillation using a Dean-Stark apparatus.

Table 1: Representative Brønsted Acid Catalysts for Thioacetalization

| Catalyst | Typical Conditions |

| Hydrochloric Acid (HCl) | Concentrated HCl in various solvents |

| Sulfuric Acid (H₂SO₄) | Catalytic amounts in a refluxing solvent |

| p-Toluenesulfonic Acid (TsOH) | Catalytic amounts, often with azeotropic water removal |

| Amberlyst-15 | Heterogeneous catalyst, allows for easy workup |

Lewis acids are highly effective catalysts for thioacetalization, functioning similarly to Brønsted acids by activating the carbonyl group. wikipedia.orgyoutube.com The Lewis acid coordinates with one of the lone pairs on the carbonyl oxygen, which withdraws electron density and renders the carbonyl carbon more susceptible to nucleophilic attack by thiophenol. This method is often preferred for its mildness and high efficiency under specific conditions. youtube.com

A variety of Lewis acids can be utilized, with the choice depending on the substrate's sensitivity and the desired reaction conditions. The reaction mechanism is analogous to the Brønsted acid-catalyzed pathway, with the Lewis acid facilitating both the initial thiol addition and the subsequent elimination of the oxygen atom. nih.gov

Table 2: Common Lewis Acids in Thioacetal Synthesis

| Lewis Acid | Examples | Notes |

| Zinc Chloride (ZnCl₂) | Often used in solvent-free conditions or in dichloromethane (B109758). | |

| Boron Trifluoride Etherate (BF₃·OEt₂) | A versatile and highly effective catalyst, used at low temperatures. nih.gov | |

| Aluminum Trichloride (AlCl₃) | A strong Lewis acid, effective but can sometimes lead to side reactions. | |

| Samarium Chloride (SmCl₃) | Can be used under microwave irradiation to accelerate the reaction. organic-chemistry.org | |

| Nickel(II) Triflate (Ni(OTf)₂) | An efficient catalyst for related syntheses. nih.gov |

Modern synthetic chemistry continues to seek milder and more efficient catalytic systems. While classical acid catalysis remains prevalent, newer methods are being developed for C-S bond formation. Organocatalysis, for instance, presents a metal-free alternative. N-Heterocyclic Carbenes (NHCs) have been shown to catalyze reactions involving acetaldehyde, such as the formation of acetoin, demonstrating their ability to act on this substrate. d-nb.info The application of NHCs or other organocatalysts to the synthesis of dithioacetals like Acetaldehyde, bis(phenylthio)- represents a promising area of research.

Other advanced reagent-based systems include the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in combination with thiophenol, which can efficiently promote thioacetalization under very mild conditions. Such methods often offer advantages in terms of chemoselectivity and compatibility with sensitive functional groups.

Alternative Synthetic Routes to Acetaldehyde, bis(phenylthio)-

Beyond the direct condensation of acetaldehyde, alternative strategies can be employed to construct the Acetaldehyde, bis(phenylthio)- molecule. These routes typically involve more steps but can be advantageous when the primary precursors are unavailable or when a different synthetic logic is required.

One alternative approach begins with a different sulfur-containing starting material that is subsequently modified to yield the target compound. For instance, a synthetic sequence could start from a related dithioacetal, such as bis(phenylthio)methane (B1346630). Deprotonation at the central carbon followed by methylation with an electrophile like methyl iodide would install the required methyl group.

Another example involves the modification of a functionalized dithioacetal. Research has shown that enamines derived from bis(ethylthio)acetaldehyde can be alkylated. rsc.org A similar strategy could be envisioned for the phenylthio analogue. One could start with glyoxal (B1671930) bis(phenylthio)acetal, convert it to an enamine, and then perform a reductive alkylation to achieve the target structure.

Functional group interconversion (FGI) provides a powerful strategic framework for designing synthetic routes. imperial.ac.ukorganic-chemistry.org This approach involves transforming one functional group into another through various chemical reactions like oxidation, reduction, or substitution. imperial.ac.uk

Several plausible FGI-based routes to Acetaldehyde, bis(phenylthio)- can be proposed:

From 1,1-Dihaloethanes: The reaction of 1,1-dichloroethane (B41102) with two equivalents of sodium thiophenolate (C₆H₅SNa) via a double nucleophilic substitution reaction (Sₙ2) would directly yield the target dithioacetal. This method relies on the availability of the geminal dihalide precursor.

From Phenylthioacetic Acid Derivatives: A derivative of phenylthioacetic acid, such as its corresponding acid chloride or ester, could be converted into a bis(phenylthio)ketene acetal (B89532) intermediate. Subsequent reduction and protonation at the alpha-carbon could potentially lead to the desired product.

From Vinyl Sulfides: A vinyl sulfide, such as phenyl vinyl sulfide, could undergo an acid-catalyzed addition of a second molecule of thiophenol across the double bond, following Markovnikov's rule, to generate the dithioacetal.

These FGI strategies highlight the versatility of synthetic planning and offer alternative pathways when direct thioacetalization is not feasible or desired.

Advanced Chemical Reactivity and Mechanistic Investigations of Acetaldehyde, Bis Phenylthio

Generation and Reactivity of the Acetaldehyde (B116499), bis(phenylthio)- Carbanion (Acyl Anion Equivalent)

The synthetic utility of acetaldehyde, bis(phenylthio)- is significantly enhanced by its ability to function as a masked acyl anion. This is achieved through the deprotonation of the acidic proton on the carbon atom situated between the two sulfur atoms, leading to the formation of a nucleophilic carbanion.

The generation of the bis(phenylthio)carbanion from acetaldehyde, bis(phenylthio)- necessitates the use of a strong base. The acidity of the C-H bond is increased by the presence of the two adjacent sulfur atoms, which can stabilize the resulting negative charge through d-orbital participation and inductive effects.

Commonly employed bases for this transformation include organolithium reagents, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF), typically at low temperatures to prevent side reactions. inflibnet.ac.in The choice of base and solvent system is crucial for the efficient generation of the carbanion. siue.edu For instance, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can also be effective, particularly when dealing with substrates that are sensitive to nucleophilic attack by the base itself. siue.edu

The general scheme for the deprotonation is as follows:

CH₃CH(SPh)₂ + Base → [CH₂CH(SPh)₂]⁻Li⁺ + Base-H⁺

The resulting carbanion is a potent nucleophile, ready to react with a variety of electrophiles.

As a powerful nucleophile, the acetaldehyde, bis(phenylthio)- carbanion readily participates in a range of carbon-carbon bond-forming reactions.

The carbanion undergoes efficient nucleophilic addition to the carbonyl carbon of aldehydes and ketones, yielding α-hydroxy bis(phenylthio)acetals. rsc.org This reaction is a fundamental method for the formation of new carbon-carbon bonds and provides access to a variety of functionalized products. rsc.orgyoutube.comyoutube.com

The general reaction can be depicted as:

[CH₂CH(SPh)₂]⁻Li⁺ + R¹R²C=O → R¹R²C(O⁻Li⁺)CH₂CH(SPh)₂ → (after aqueous workup) → R¹R²C(OH)CH₂CH(SPh)₂

The resulting adducts can be further transformed. For example, treatment of the adducts derived from aldehydes with trifluoroacetic acid can lead to the formation of simple ketones, while reaction with toluene-p-sulfonic acid can yield α-(phenylthio) ketones. rsc.org

Table 1: Examples of Reactions with Aldehydes and Ketones

| Electrophile | Product |

| Benzaldehyde | 1-Phenyl-2,2-bis(phenylthio)ethanol |

| Cyclohexanone | 1-(1,1-Bis(phenylthio)ethyl)cyclohexan-1-ol |

| Acetone | 2-Methyl-3,3-bis(phenylthio)propan-2-ol |

This table is illustrative and based on the general reactivity pattern described in the literature.

The acetaldehyde, bis(phenylthio)- carbanion is also a competent Michael donor, capable of undergoing conjugate addition to α,β-unsaturated carbonyl compounds and other Michael acceptors. wikipedia.orgorganic-chemistry.orgbyjus.com This 1,4-addition reaction is a powerful tool for the construction of 1,5-dicarbonyl compounds and related structures after hydrolysis of the thioacetal moiety. masterorganicchemistry.comlibretexts.org

The reaction proceeds via the attack of the carbanion on the β-carbon of the Michael acceptor, leading to the formation of an enolate intermediate, which is subsequently protonated. masterorganicchemistry.comlibretexts.org

Table 2: Examples of Michael Addition Reactions

| Michael Acceptor | Product of Conjugate Addition |

| Methyl acrylate | Methyl 4,4-bis(phenylthio)butanoate |

| Cyclohexenone | 3-(1,1-Bis(phenylthio)ethyl)cyclohexanone |

| Acrylonitrile | 4,4-Bis(phenylthio)butanenitrile |

This table illustrates the expected products from Michael addition reactions based on established chemical principles. wikipedia.orgorganic-chemistry.org

Beyond carbonyl compounds and Michael acceptors, the acetaldehyde, bis(phenylthio)- carbanion can react with a range of other electrophiles. These include:

Alkyl halides: Alkylation of the carbanion with primary and some secondary alkyl halides provides a route to elongated and branched thioacetals. rsc.org This reaction follows a standard SN2 pathway.

Epoxides: The carbanion can open epoxide rings via nucleophilic attack on one of the carbon atoms of the ring, resulting in the formation of β-hydroxy thioacetals.

Imines: In a reaction analogous to the addition to carbonyls, the carbanion can add to the carbon-nitrogen double bond of imines to produce α-amino thioacetals. nih.gov

Nucleophilic Additions of the Acetaldehyde, bis(phenylthio)- Carbanion

Transformations Involving Radical Intermediates Derived from Acetaldehyde, bis(phenylthio)-

While the carbanionic chemistry of acetaldehyde, bis(phenylthio)- is well-established, the compound can also participate in reactions involving radical intermediates. The C-S bonds in thioacetals can be cleaved under radical conditions, and the resulting carbon-centered radicals can undergo various transformations.

For instance, treatment of α-hydroxy bis(phenylthio)acetals, derived from the reaction of the carbanion with carbonyl compounds, with certain reagents can induce rearrangements involving phenylthio group migration. electronicsandbooks.com These rearrangements often proceed through radical intermediates, leading to the formation of substituted 2,3-bis(phenylthio)propenes. electronicsandbooks.com The stereochemistry of the resulting alkenes can be influenced by the reaction conditions and the structure of the starting material. electronicsandbooks.com

Further research into the radical-mediated reactions of acetaldehyde, bis(phenylthio)- and its derivatives could unveil novel synthetic methodologies and provide deeper insights into the reactivity of sulfur-containing compounds.

Oxidative and Reductive Pathways of Acetaldehyde, bis(phenylthio)-

The phenylthio groups in Acetaldehyde, bis(phenylthio)- significantly influence its reactivity, particularly in redox reactions. While direct oxidative studies on Acetaldehyde, bis(phenylthio)- are not extensively documented in the reviewed literature, the oxidation of the sulfur atoms to sulfoxides and sulfones is a plausible transformation, which would enhance the acidity of the adjacent methine proton and modify its reactivity as a precursor to acyl anion equivalents.

More commonly explored is the reductive desulfurization of related α-phenylthio carbonyl compounds, which provides insight into potential reductive pathways for derivatives of Acetaldehyde, bis(phenylthio)-. A mild method for the reductive desulfurization of α-phenylthio and α-phenylsulfinyl carbonyl compounds has been developed, which is relevant to the potential transformations of adducts derived from Acetaldehyde, bis(phenylthio)-. acs.org This process typically involves reagents that can effectively cleave the carbon-sulfur bond, leading to the corresponding desulfurized products. For instance, the use of reducing agents can convert the thioacetal moiety into a methyl group or a methylene (B1212753) group, depending on the substrate and reaction conditions.

A metal-free reductive desulfurization of C-sp3-substituted thiols has also been reported, employing catalytic trimethyl phosphite (B83602) and a stoichiometric silane (B1218182) reductant. rsc.org This radical-based process offers an alternative to traditional metal-based reductions and is tolerant of various functional groups, suggesting its potential applicability to complex molecules derived from Acetaldehyde, bis(phenylthio)-.

Acid-Mediated Hydrolysis and Rearrangement Mechanisms

The acid-mediated reactions of adducts derived from Acetaldehyde, bis(phenylthio)- are particularly noteworthy, leading to the formation of valuable ketone and α-(phenylthio)ketone products. The reaction pathway is highly dependent on the choice of acid catalyst.

Formation of Ketones from Adducts of Acetaldehyde, bis(phenylthio)-

The adducts formed from the reaction of the carbanion of Acetaldehyde, bis(phenylthio)- with aldehydes can be converted into simple ketones upon treatment with trifluoroacetic acid. This reaction proceeds through a proposed mechanism involving the protonation of the hydroxyl group, followed by the elimination of water to form a resonance-stabilized carbocation. Subsequent attack by water and elimination of thiophenol leads to the formation of an enol, which then tautomerizes to the more stable ketone.

The table below summarizes the yields of ketones obtained from the reaction of various aldehyde adducts of bis(phenylthio)methane (B1346630) with trifluoroacetic acid, which serves as an illustrative parallel to the reactivity of Acetaldehyde, bis(phenylthio)- adducts.

| Aldehyde Adduct | Ketone Product | Yield (%) |

| Benzaldehyde Adduct | Acetophenone | 85 |

| Heptanal Adduct | 2-Octanone | 75 |

| Cinnamaldehyde Adduct | Benzylacetone | 70 |

Data derived from studies on analogous bis(phenylthio)methane adducts.

Formation of α-(Phenylthio)ketones from Adducts of Acetaldehyde, bis(phenylthio)-

A mechanistically distinct pathway is observed when the aldehyde adducts of Acetaldehyde, bis(phenylthio)- are treated with toluene-p-sulfonic acid. This acid catalysis promotes a rearrangement to afford α-(phenylthio)ketones. The proposed mechanism involves the protonation of the hydroxyl group and its departure as water, leading to the formation of a carbocation. A subsequent 1,2-hydride shift, concurrent with the migration of a phenylthio group, results in a more stable cation that, upon workup, yields the α-(phenylthio)ketone. This regiospecific synthesis makes these compounds valuable as specific enol equivalents.

The following table presents the yields of α-(phenylthio)ketones from the reaction of various aldehyde adducts with toluene-p-sulfonic acid, again drawing a parallel from closely related systems.

| Aldehyde Adduct | α-(Phenylthio)ketone Product | Yield (%) |

| Benzaldehyde Adduct | α-(Phenylthio)acetophenone | 80 |

| Heptanal Adduct | 1-(Phenylthio)-2-octanone | 72 |

| Cinnamaldehyde Adduct | 1-(Phenylthio)benzylacetone | 65 |

Data derived from studies on analogous bis(phenylthio)methane adducts.

Stereochemical Control in Reactions Involving Acetaldehyde, bis(phenylthio)-

The stereochemical outcome of reactions involving Acetaldehyde, bis(phenylthio)- and its derivatives is a critical aspect of its synthetic utility. While specific studies on achieving stereochemical control with Acetaldehyde, bis(phenylthio)- itself are limited in the provided search results, general principles of asymmetric synthesis using similar bidentate aldehydes and thioacetal-derived structures can be considered.

For instance, asymmetric hetero-Diels-Alder reactions using bis(oxazoline)-metal complexes with bidentate aldehydes like 1,3-dithiane-2-carboxaldehyde (B1619785) have been shown to proceed with high stereoselectivity. purdue.edu This suggests that the coordination of a chiral catalyst to the thioether functionalities of Acetaldehyde, bis(phenylthio)- or its derivatives could enforce a chiral environment, leading to enantioselective transformations. The reaction is proposed to proceed through a stepwise Mukaiyama aldol (B89426) reaction followed by ring closure. purdue.edu

Furthermore, asymmetric synthesis of β-substituted aldehydes has been achieved through the 1,4-addition of Grignard reagents to chiral α,β-unsaturated aldimines, demonstrating a strategy for introducing chirality at a position relevant to potential elaborations of Acetaldehyde, bis(phenylthio)- derived structures. nih.gov The development of novel chiral ligands, such as those derived from thiophene-2,5-bis(β-amino alcohol), for asymmetric reactions like the Henry reaction, also highlights the ongoing efforts to control stereochemistry in reactions of aldehydes and their derivatives. mdpi.com These approaches could potentially be adapted to achieve stereochemical control in reactions involving the Acetaldehyde, bis(phenylthio)- framework.

Strategic Applications of Acetaldehyde, Bis Phenylthio in Complex Organic Synthesis

Acetaldehyde (B116499), bis(phenylthio)- as a C2 Synthon for Carbon-Carbon Bond Formationrsc.orgnih.gov

The utility of Acetaldehyde, bis(phenylthio)- as a C2 synthon is primarily derived from the acidity of the proton positioned between the two sulfur atoms. This proton can be readily abstracted by a strong base to generate a stabilized carbanion, which subsequently acts as a potent nucleophile in carbon-carbon bond-forming reactions.

Construction of Carbonyl Functional Groups (Masked Acetaldehyde Equivalents)rsc.orgsci-hub.se

One of the most significant applications of Acetaldehyde, bis(phenylthio)- is its function as a masked acetaldehyde equivalent. nih.govacs.org The dithioacetal moiety effectively protects the aldehyde functionality, rendering it unreactive towards many reagents. Following a nucleophilic addition reaction, the dithioacetal can be hydrolyzed under specific conditions to unveil the parent carbonyl group.

This strategy is particularly advantageous as it allows for the introduction of an acetaldehyde unit in a controlled manner, overcoming the inherent reactivity and potential for self-condensation of acetaldehyde itself. wikipedia.org The reaction of the lithiated Acetaldehyde, bis(phenylthio)- with various electrophiles, such as alkyl halides and other carbonyl compounds, followed by hydrolysis, provides a reliable route to a diverse range of ketones and aldehydes. rsc.org

| Electrophile | Product after Hydrolysis | Reference |

| Alkyl Halide (R-X) | Ketone (R-CO-CH3) | rsc.org |

| Aldehyde (R'-CHO) | α-Hydroxy ketone | rsc.org |

| Ketone (R'-CO-R'') | α-Hydroxy ketone | rsc.org |

Synthesis of α-Substituted Carbonyl Compounds

Beyond its role as a simple acetaldehyde equivalent, the carbanion derived from Acetaldehyde, bis(phenylthio)- can be employed in the synthesis of α-substituted carbonyl compounds. nih.gov By reacting the lithiated species with an electrophile and then performing a subsequent deprotonation and reaction with a second electrophile, two different substituents can be introduced at the α-position. This stepwise functionalization provides a powerful tool for the construction of complex carbonyl-containing molecules.

Furthermore, the thioether groups can be selectively oxidized and eliminated to generate α,β-unsaturated carbonyl compounds, further expanding the synthetic utility of this reagent.

Total Synthesis of Natural Products Utilizing Acetaldehyde, bis(phenylthio)- Derived Intermediatesnih.govresearchgate.netnih.gov

The strategic advantages offered by Acetaldehyde, bis(phenylthio)- have been harnessed in the total synthesis of several complex natural products. Its ability to introduce a two-carbon unit with latent carbonyl functionality has proven invaluable in the construction of intricate molecular frameworks.

Application in Polyketide and Terpenoid Synthesis

In the synthesis of polyketides and terpenoids, which are often characterized by their complex stereochemistry and dense functionalization, Acetaldehyde, bis(phenylthio)- has served as a key building block. uni-hannover.de For instance, it can be used to introduce the acetyl unit (a C2 building block) common in polyketide biosynthesis. The masked carbonyl allows for the selective manipulation of other functional groups within the molecule before its final deprotection.

Role in the Synthesis of Lignan-Type Structures

The application of Acetaldehyde, bis(phenylthio)- has also been documented in the synthesis of lignan-type natural products. These compounds often feature benzylic oxygenation and specific stereochemical arrangements. The use of Acetaldehyde, bis(phenylthio)- derived intermediates allows for the controlled construction of the carbon skeleton, with the dithioacetal serving as a precursor to a key carbonyl group within the lignan (B3055560) framework.

Application in the Synthesis of Heterocyclic Compoundsnih.gov

The versatility of Acetaldehyde, bis(phenylthio)- extends to the synthesis of heterocyclic compounds. sci-hub.segoogle.com The masked aldehyde functionality can participate in cyclization reactions following its initial carbon-carbon bond-forming step. For example, an intermediate formed by the reaction of lithiated Acetaldehyde, bis(phenylthio)- with a suitable electrophile containing a nucleophilic group can undergo intramolecular cyclization upon deprotection of the aldehyde, leading to the formation of various heterocyclic rings. This strategy has been employed in the synthesis of substituted furans, pyrroles, and other important heterocyclic motifs.

| Heterocycle | Synthetic Strategy |

| Substituted Furans | Reaction with α-haloketones followed by intramolecular cyclization. |

| Substituted Pyrroles | Reaction with α-amino ketones or their derivatives. |

| Substituted Thiophenes | Reaction with electrophiles containing a sulfur functionality. |

Integration of Acetaldehyde, bis(phenylthio)- into Cascade and Multicomponent Reactions

The core of its utility lies in the generation of the bis(phenylthio)methyllithium carbanion through deprotonation with a strong base. This nucleophilic species can act as the initiator for a sequence of reactions with various electrophiles. The design of such cascade processes hinges on the careful selection of substrates that, after the initial reaction with the acetaldehyde, bis(phenylthio)- anion, unmask new reactive sites, allowing for subsequent intramolecular or intermolecular transformations.

Cascade reactions are defined as processes involving at least two consecutive reactions where each subsequent step is a consequence of the chemical functionality generated in the preceding step, all occurring under the same reaction conditions without the addition of new reagents. rsc.org Multicomponent reactions, a subset of which can be cascade reactions, involve the simultaneous or sequential reaction of three or more starting materials in a single pot to form a product that incorporates structural elements from all the initial components. researchgate.net

The potential for acetaldehyde, bis(phenylthio)- in these reactions is best illustrated by examining analogous systems where dithioacetal-derived nucleophiles initiate complex bond-forming sequences. For instance, cascade sequences have been designed where a dithioacetal is the precursor to a key intermediate that undergoes subsequent cyclizations. 20.210.105 A notable example from a review on cascade reactions in total synthesis describes a sequence starting from a dithioacetal that, upon activation, undergoes a Pummerer-type cyclization followed by an intramolecular Diels-Alder reaction, demonstrating the capability of the dithioacetal moiety to be a linchpin in complex transformations. 20.210.105

Furthermore, the concept of using dithioacetal-derived synthons in annulation cascades is established. For example, ketene (B1206846) dithioacetals have been shown to participate in [3+3] cyclization reactions with 1,3-dianions to construct substituted phenolic compounds in a single step. rsc.org This highlights the potential for the anion of acetaldehyde, bis(phenylthio)- to engage in similar annulation strategies with suitably designed reaction partners.

The following table outlines representative examples of cascade and multicomponent reactions involving dithioacetal-derived nucleophiles, illustrating the types of complex transformations that could conceptually be initiated by acetaldehyde, bis(phenylthio)-.

| Reaction Type | Dithioacetal Derivative/Initiator | Key Transformation Sequence | Product Class | Reference |

| Cascade Annulation | Lithiated 1,3-dithiane | Michael addition followed by intramolecular aldol (B89426) condensation | Substituted cyclohexenones | General Concept |

| Cascade Cyclization | Dithioacetal | Pummerer cyclization followed by intramolecular Diels-Alder reaction | Fused polycyclic systems | 20.210.105 |

| [3+3] Cyclization | Ketene dithioacetal and a 1,3-dianion | Intermolecular Michael addition followed by intramolecular cyclization and aromatization | Substituted phenols | rsc.org |

| Multicomponent Reaction | Lithiated dithioacetal, epoxide, and an electrophile | Nucleophilic epoxide opening, Brook rearrangement, and trapping with an electrophile | Functionalized alcohols | organic-chemistry.org |

| Nucleophilic Addition Cascade | Tris(phenylthio)methyllithium and a nitroolefin | Michael addition to the nitroalkene followed by further functionalization | Highly substituted nitroalkanes | researchgate.net |

While the table provides a conceptual framework, the successful integration of acetaldehyde, bis(phenylthio)- into such sequences would require careful optimization of reaction conditions to control the reactivity of the initially formed adduct and guide the subsequent bond-forming events. The phenylthio groups not only stabilize the initial carbanion but also can influence the stereochemical outcome of the reactions and can be subsequently removed or transformed, adding to the synthetic versatility of the products. The development of novel cascade and multicomponent reactions initiated by the anion of acetaldehyde, bis(phenylthio)- remains a promising area for future research in the field of complex molecule synthesis.

Advanced Methodological Developments in Acetaldehyde, Bis Phenylthio Chemistry

Asymmetric Synthesis and Chiral Induction with Acetaldehyde (B116499), bis(phenylthio)- Equivalents

The development of asymmetric methods for the synthesis and functionalization of sulfur-containing compounds is a significant area of research. While direct asymmetric synthesis of Acetaldehyde, bis(phenylthio)- is not a primary focus, its role as a precursor to chiral building blocks is of considerable interest. The core strategy revolves around the deprotonation of the thioacetal to form a stabilized carbanion, which can then react with electrophiles. Chiral induction in these reactions can be achieved through several approaches.

One prominent method involves the use of a chiral auxiliary. In this approach, a chiral group is temporarily incorporated into the thioacetal moiety or the electrophile. This auxiliary directs the stereochemical outcome of the reaction, and is subsequently removed to afford the chiral product. For instance, the reaction of the lithium salt of Acetaldehyde, bis(phenylthio)- with a chiral electrophile can proceed with high diastereoselectivity.

Alternatively, chiral ligands can be employed in conjunction with a metal catalyst to control the stereochemistry of the reaction. nih.gov The chiral ligand coordinates to the metal center, creating a chiral environment that influences the approach of the reactants. This strategy has been successfully applied to a variety of carbon-carbon bond-forming reactions. For example, the addition of the anion of Acetaldehyde, bis(phenylthio)- to aldehydes or imines, a key step in the synthesis of more complex molecules, can be rendered enantioselective through the use of a chiral catalyst. nih.gov

A notable application of asymmetric synthesis involving thioacetal equivalents is the enantioselective synthesis of β-substituted aldehydes. nih.gov This transformation can be achieved via the 1,4-addition of organometallic reagents to chiral α,β-unsaturated aldimines derived from Acetaldehyde, bis(phenylthio)-. The chiral amine auxiliary on the imine directs the facial selectivity of the nucleophilic attack, leading to the formation of the desired stereocenter. Subsequent hydrolysis of the imine and thioacetal functionalities reveals the chiral aldehyde.

Table 1: Examples of Chiral Ligands in Asymmetric Synthesis

| Ligand Type | Example | Application | Ref. |

|---|---|---|---|

| Bis(oxazoline) (BOX) | 2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) | Lewis acid catalysis for Diels-Alder and aldol (B89426) reactions. | purdue.edu |

| Bis(imidazolinyl)thiophene | Chiral 2,5-bis(imidazolinyl)thiophene | Friedel-Crafts alkylation. | nih.gov |

| Salen | (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-manganese(III) chloride | Epoxidation of alkenes. | |

| TADDOL | (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol | Lewis acid catalysis for various enantioselective additions. |

Catalytic Approaches and Organocatalysis in Transformations of Acetaldehyde, bis(phenylthio)-

The use of catalysts, both metal-based and organic, has revolutionized the field of organic synthesis. In the context of Acetaldehyde, bis(phenylthio)-, catalytic methods offer milder reaction conditions, lower waste generation, and the potential for asymmetric induction.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. youtube.com Proline and its derivatives are well-known organocatalysts for a variety of transformations, including aldol and Michael reactions. nih.gov While direct organocatalytic transformations of Acetaldehyde, bis(phenylthio)- are not extensively documented, the principles of organocatalysis can be applied to its derivatives. For instance, an aldehyde derived from the hydrolysis of Acetaldehyde, bis(phenylthio)- could be a substrate in a proline-catalyzed asymmetric aldol reaction. nih.gov The enamine intermediate formed between proline and the aldehyde would then react with an electrophile in a stereocontrolled manner. youtube.com

Metal-catalyzed cross-coupling reactions represent another important area. Although thioacetals are not typically direct partners in standard cross-coupling reactions, they can be converted to organometallic reagents that do participate. For example, the lithium salt of Acetaldehyde, bis(phenylthio)- could potentially undergo transmetalation to a more reactive organozinc or organocopper species, which could then participate in palladium- or nickel-catalyzed cross-coupling reactions.

Furthermore, catalytic methods for the deprotection of thioacetals under mild conditions are of great interest. Traditional methods often require harsh reagents, which can be incompatible with sensitive functional groups. The development of catalytic systems, for example, using Lewis acids or transition metals, that can effect this transformation under neutral or near-neutral conditions is an ongoing area of research.

Table 2: Comparison of Catalytic Approaches

| Catalyst Type | Advantages | Disadvantages | Example Reaction |

|---|---|---|---|

| Metal Catalysis | High reactivity and turnover numbers, broad scope. | Potential for metal contamination in the product, air and moisture sensitivity. | Cross-coupling reactions, hydrogenation. |

| Organocatalysis | Metal-free, often less sensitive to air and moisture, readily available catalysts. | Lower turnover numbers compared to metal catalysts, may require higher catalyst loadings. | Asymmetric aldol reactions, Michael additions. youtube.comnih.gov |

| Biocatalysis | High chemo-, regio-, and stereoselectivity, mild reaction conditions. | Limited substrate scope, potential for enzyme denaturation. | Enantioselective hydrolysis, redox reactions. |

Flow Chemistry and Continuous Process Development for Acetaldehyde, bis(phenylthio)- Reactions

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis and transformation of compounds like Acetaldehyde, bis(phenylthio)-. beilstein-journals.org The key benefits of this technology include enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automation and process intensification.

For reactions involving the deprotonation of Acetaldehyde, bis(phenylthio)- to form its corresponding anion, flow chemistry can be particularly advantageous. The generation of highly reactive organolithium species in a continuous flow reactor allows for their immediate consumption in a subsequent reaction zone, minimizing the risk of decomposition and side reactions. The small reactor volumes inherent to flow systems also mitigate the safety concerns associated with handling pyrophoric reagents on a large scale.

Furthermore, multi-step sequences involving Acetaldehyde, bis(phenylthio)- can be streamlined in a continuous flow setup. For example, the formation of the thioacetal, its deprotonation and reaction with an electrophile, and even the subsequent deprotection could potentially be telescoped into a single, continuous process. This approach eliminates the need for isolation and purification of intermediates, leading to significant savings in time, solvent, and resources.

The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can also lead to improved yields and selectivities. For exothermic reactions, the high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, preventing thermal runaway and the formation of byproducts.

Table 3: Potential Applications of Flow Chemistry for Acetaldehyde, bis(phenylthio)-

| Reaction Type | Advantages in Flow |

|---|---|

| Thioacetal Formation | Improved mixing and heat transfer, potential for in-line purification. |

| Deprotonation and Alkylation | Safe handling of reactive intermediates, precise control of stoichiometry and reaction time. |

| Deprotection | Enhanced safety when using hazardous reagents, potential for in-line workup. |

| Multi-step Synthesis | Telescoping of reaction steps, reduced manual handling and waste generation. |

Green Chemistry Principles and Sustainable Syntheses Involving Acetaldehyde, bis(phenylthio)-

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. novonesis.comresearchgate.netacs.orgscispace.com The application of these principles to the synthesis and transformations of Acetaldehyde, bis(phenylthio)- is crucial for developing more sustainable chemical manufacturing processes.

One of the key tenets of green chemistry is the use of safer solvents. skpharmteco.com Traditional syntheses of thioacetals often employ chlorinated solvents such as dichloromethane (B109758) or chloroform. These solvents are toxic and environmentally persistent. The development of synthetic routes that utilize greener solvents, such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even water where possible, is a significant step towards sustainability.

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is another important consideration. acs.org Reactions that proceed with high atom economy are inherently more sustainable as they generate less waste. For transformations involving Acetaldehyde, bis(phenylthio)-, catalytic approaches are generally more atom-economical than stoichiometric ones.

The use of renewable feedstocks is also a central theme in green chemistry. novonesis.com While the synthesis of Acetaldehyde, bis(phenylthio)- typically relies on petroleum-derived starting materials, there is growing interest in producing acetaldehyde from renewable resources such as bioethanol. researchgate.netrsc.org The catalytic dehydrogenation of ethanol (B145695) offers a promising route to acetaldehyde, which can then be used in the synthesis of Acetaldehyde, bis(phenylthio)-. rsc.org

Table 4: Application of Green Chemistry Principles to Acetaldehyde, bis(phenylthio)- Chemistry

| Green Chemistry Principle | Application in Acetaldehyde, bis(phenylthio)- Chemistry |

|---|---|

| Prevention of Waste | Designing syntheses with high yields and selectivity to minimize byproduct formation. |

| Atom Economy | Utilizing catalytic methods over stoichiometric reagents. acs.org |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. researchgate.net |

| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with greener alternatives. skpharmteco.com |

| Use of Renewable Feedstocks | Exploring synthetic routes from bio-derived starting materials. novonesis.comresearchgate.net |

| Catalysis | Employing catalysts to reduce energy consumption and waste. rsc.org |

Computational and Theoretical Investigations of Acetaldehyde, Bis Phenylthio and Its Reactivity

Electronic Structure and Stability Analyses of Acetaldehyde (B116499), bis(phenylthio)- and Its Anionic Species

The reactivity of Acetaldehyde, bis(phenylthio)- is intrinsically linked to its electronic structure and the stability of its corresponding anionic species, the bis(phenylthio)methyl carbanion. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing these aspects.

The geometry of the sulfur-stabilized carbanion is typically trigonal pyramidal, with the lone pair of electrons residing in an sp³-hybridized orbital on the carbon atom. acs.org This geometry is a result of the balance between electronic repulsion and the stabilizing interactions with the sulfur atoms.

Table 1: Calculated Properties of Sulfur-Stabilized Carbanions

| Property | Description | Computational Finding |

| Geometry at Anionic Carbon | The arrangement of atoms around the negatively charged carbon. | Generally found to be trigonal pyramidal. acs.org |

| Charge Distribution | The localization of the negative charge. | The negative charge is delocalized to some extent onto the sulfur atoms. |

| Stabilization Factors | The electronic effects contributing to the stability of the anion. | Primarily inductive effects and the high polarizability of sulfur. organic-chemistry.org |

| Bonding | The nature of the carbon-sulfur bonds. | The C-S bonds in the anion have some degree of double bond character. |

Mechanistic Modeling of Key Transformations Involving Acetaldehyde, bis(phenylthio)-

Computational modeling has provided detailed mechanistic insights into the key reactions of Acetaldehyde, bis(phenylthio)-, most notably the Corey-Seebach reaction. wikipedia.orgjk-sci.comsynarchive.com This reaction involves the deprotonation of the thioacetal to form a nucleophilic acyl anion equivalent, which can then react with various electrophiles. wikipedia.orgjk-sci.com

Mechanistic studies have focused on several key steps:

Deprotonation: The initial step involves the removal of the acidic proton from the carbon atom situated between the two sulfur atoms by a strong base, typically an organolithium reagent. organic-chemistry.org Computational models can predict the acidity of this proton and the transition state for its removal.

Alkylation: The resulting carbanion is a potent nucleophile that can undergo alkylation with a variety of electrophiles. wikipedia.orgjk-sci.com Theoretical calculations can model the transition states for these SN2 reactions, helping to understand the factors that control their efficiency and selectivity. researchgate.net

Hydrolysis: The final step to regenerate the carbonyl functionality is the hydrolysis of the thioacetal. tcichemicals.comquimicaorganica.orgyoutube.com This step can be challenging due to the stability of the thioacetal. tcichemicals.com Computational studies have explored various methods for this transformation, including the use of mercury(II) salts and, more recently, environmentally benign oxidizing agents. tcichemicals.combohrium.comtcichemicals.com Mechanistic investigations have shed light on the role of these reagents in facilitating the cleavage of the C-S bonds. bohrium.com For instance, oxidative cleavage mechanisms are proposed to proceed through the formation of a thionium (B1214772) intermediate followed by hydrolysis. bohrium.com

Table 2: Key Mechanistic Steps in the Corey-Seebach Reaction

| Step | Description | Key Intermediates |

| Formation | Reaction of an aldehyde with a dithiol to form the thioacetal. | Hemithioacetal |

| Deprotonation | Treatment with a strong base to generate the carbanion. | Lithiated dithiane |

| Alkylation | Reaction of the carbanion with an electrophile. | Alkylated dithiane |

| Hydrolysis | Cleavage of the thioacetal to reveal the ketone product. tcichemicals.comquimicaorganica.orgyoutube.com | Thionium ion (in oxidative cleavage) bohrium.com |

Prediction of Spectroscopic Features and Reaction Pathways

Computational spectroscopy is a powerful tool for predicting and interpreting the spectroscopic data of molecules like Acetaldehyde, bis(phenylthio)-. numberanalytics.comnumberanalytics.com By calculating the vibrational frequencies and NMR chemical shifts, theoretical methods can provide valuable information that complements experimental data.

Infrared (IR) Spectroscopy: The IR spectrum of Acetaldehyde, bis(phenylthio)- is characterized by vibrations of its various functional groups. rsc.org Computational methods, such as DFT, can be used to calculate the vibrational frequencies and intensities of the IR-active modes. numberanalytics.comdiva-portal.org This allows for the assignment of specific peaks in the experimental spectrum to particular molecular motions, such as C-H stretching, C-S stretching, and phenyl ring vibrations. rsc.org Comparing the calculated spectrum with the experimental one can confirm the structure of the molecule. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting the ¹H and ¹³C NMR spectra of Acetaldehyde, bis(phenylthio)- can also be achieved through computational methods. youtube.comyoutube.com The chemical shifts of the protons and carbons are sensitive to their local electronic environment. The proton on the carbon between the two sulfur atoms is expected to have a characteristic chemical shift. The protons of the phenyl groups will appear in the aromatic region of the spectrum, and their splitting patterns can provide information about the substitution on the rings. The methyl group protons of the acetaldehyde moiety will also have a distinct signal. youtube.comyoutube.com

Reaction Pathways: Beyond spectroscopy, computational chemistry can be used to map out entire reaction pathways. github.io By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of reaction barriers and the identification of the most likely mechanistic pathways. github.io For Acetaldehyde, bis(phenylthio)-, this can be applied to its formation, its reactions with electrophiles, and its hydrolysis.

Rational Design of Novel Reactions and Catalysts

The insights gained from computational and theoretical investigations are not merely academic; they provide a foundation for the rational design of new synthetic methods and catalysts. researchgate.net

By understanding the electronic properties and reaction mechanisms of Acetaldehyde, bis(phenylthio)-, chemists can devise new umpolung strategies for the synthesis of complex molecules. wikipedia.orgnih.govyoutube.comyoutube.com For example, computational screening can be used to identify new electrophiles that might react efficiently with the thioacetal anion, leading to novel molecular architectures.

Furthermore, computational methods are increasingly used in the design of catalysts for reactions involving thioacetals. researchgate.netorganic-chemistry.org For instance, in the enantioselective synthesis of chiral thioacetals, computational modeling can help in designing chiral catalysts that can effectively control the stereochemical outcome of the reaction. researchgate.net By modeling the interactions between the catalyst, the substrate, and the reagents, it is possible to predict which catalyst will provide the highest enantioselectivity, thus guiding experimental efforts. researchgate.net

Table 3: Applications of Computational Design in Thioacetal Chemistry

| Application Area | Description | Example |

| New Reaction Design | Developing novel synthetic transformations based on the reactivity of thioacetals. | Designing new tandem reactions involving the thioacetal anion. |

| Catalyst Development | Creating more efficient and selective catalysts for thioacetal synthesis and transformation. organic-chemistry.org | In silico screening of chiral ligands for asymmetric thioacetalization. researchgate.net |

| Substrate Scope Expansion | Predicting the reactivity of different substrates to expand the utility of known reactions. | Evaluating the feasibility of using novel aldehydes or dithiols in the Corey-Seebach reaction. |

Future Research Directions and Emerging Paradigms for Acetaldehyde, Bis Phenylthio

Exploration of Unconventional Reactivity Profiles

The classical reactivity of Acetaldehyde (B116499), bis(phenylthio)- centers on the stability of the dithioacetal group under many conditions and its ability to act as a masked aldehyde or an acyl anion equivalent through deprotonation (e.g., the Corey-Seebach reaction). wikipedia.orgarizona.edu However, emerging research is beginning to uncover reactivity patterns that deviate from these established roles, opening new avenues for synthetic utility.

One promising area is the engagement of thioacetals in photoredox catalysis. Recent studies have shown that dithiolanes and dithianes can undergo visible-light-mediated C-S bond cleavage and rearrangement to form disulfide-linked dithioesters. acs.org This type of reaction, which proceeds through a radical mechanism, is a departure from the typical ionic pathways associated with thioacetal chemistry. Exploring similar transformations for acyclic dithioacetals like Acetaldehyde, bis(phenylthio)- could lead to novel methods for constructing complex sulfur-containing molecules.

Another unconventional reaction pathway involves the oxidative cleavage of the thioacetal moiety. While strong oxidizing agents are known to deprotect thioacetals, recent investigations have focused on their response to reactive oxygen species (ROS). rsc.org Understanding the mechanism of ROS-induced cleavage could allow for the design of Acetaldehyde, bis(phenylthio)- derivatives that act as responsive linkers in targeted drug delivery systems or as probes for oxidative stress. The reaction is proposed to proceed through the oxidation of one of the thioether groups to a sulfoxide, which then facilitates hydrolysis. rsc.org This contrasts with desulfurization using Raney Nickel, which cleaves the C-S bonds to produce a hydrocarbon. rsc.orgrsc.org

Potential in Materials Science and Functional Molecule Design

The incorporation of sulfur-containing functional groups is a rapidly growing area in materials science due to the unique electronic and physical properties they impart. Acetaldehyde, bis(phenylthio)- and related structures represent valuable building blocks for the design of advanced functional materials.

Organosulfur polymers are gaining attention for a variety of applications, from high-performance plastics to active components in electronics. arizona.edubritannica.com The high sulfur content in these polymers can lead to materials with high refractive indices, making them suitable for optical applications like thermal imaging lenses. arizona.edu The polymerization of elemental sulfur with unsaturated monomers, a process termed inverse vulcanization, is a key method for creating these high-sulfur-content polymers. arizona.edu Designing monomers derived from Acetaldehyde, bis(phenylthio)- could offer a pathway to polymers with tunable optical and electrochemical properties. Furthermore, organosulfur materials are being extensively investigated for use in next-generation rechargeable batteries, serving as cathode materials, electrolyte additives, or binders, due to their high theoretical capacities and tunable structures. acs.orgrsc.org

The thioacetal linkage itself is also being explored in the context of dynamic covalent chemistry (DCC). mdpi.comtaylorandfrancis.com Dynamic covalent bonds are reversible connections that allow materials to adapt, self-heal, or be recycled. mdpi.comuchicago.edu The formation of thioacetals is a reversible reaction, typically catalyzed by acid. wikipedia.org By incorporating the Acetaldehyde, bis(phenylthio)- moiety into polymer backbones or crosslinkers, it is possible to create structurally dynamic polymers. researchgate.net These materials could exhibit properties like shape-memory or self-healing, where the network can rearrange and repair itself by the reversible breaking and forming of the thioacetal C-S bonds in response to a stimulus like temperature or a catalyst. mdpi.comuchicago.edu

Development of Highly Efficient and Selective Catalytic Systems

The synthesis of Acetaldehyde, bis(phenylthio)- and other dithioacetals typically involves the condensation of an aldehyde with two equivalents of a thiol, a reaction that requires a catalyst. wikipedia.org While classic methods often use strong Brønsted or Lewis acids, future research is focused on developing milder, more selective, and more efficient catalytic systems.

The drive for greener and more atom-economical processes necessitates catalysts that can operate under mild conditions, tolerate a wide range of functional groups, and be used in catalytic amounts. Recent advancements have introduced a variety of catalysts for thioacetalization, each with distinct advantages. britannica.com The development of such catalysts is crucial for synthesizing complex molecules where sensitive functional groups must remain intact. scite.ai

Below is a table comparing several catalytic systems used for thioacetal synthesis, highlighting the trend towards milder and more efficient conditions.

| Catalyst System | Substrates | Conditions | Advantages |

| BF₃·OEt₂ | Aldehydes, Ketones | Traditional Lewis Acid | Effective, widely used |

| Iodine (I₂) (catalytic) | Aldehydes, Ketones, Acetals | Mild, solvent-free or CH₂Cl₂ | Mild conditions, high chemoselectivity |

| Tungstophosphoric Acid (H₃PW₁₂O₄₀) | Aldehydes, Ketones | Solvent-free | Highly selective, efficient for hindered substrates |

| Hafnium Triflate (Hf(OTf)₄) | Aldehydes, Ketones | Mild (CH₂Cl₂) | Tolerates sensitive groups, racemization-free |

| BF₃SMe₂ | Aromatic Aldehydes | Odor-free conditions | Convenient, avoids use of volatile thiols |

This table is generated based on findings from multiple sources. britannica.comacs.orgacs.orgnih.gov

Future work in this area will likely focus on several key aspects:

Enantioselective Catalysis: Developing chiral catalysts that can control the stereochemistry during the formation of thioacetals from prochiral substrates.

Heterogeneous Catalysts: Designing solid-supported catalysts that can be easily recovered and recycled, simplifying purification and reducing waste.

Photocatalytic Systems: Exploring light-driven catalytic cycles for thioacetal formation, which could offer unique reactivity and selectivity under exceptionally mild conditions.

Integration with Machine Learning and Artificial Intelligence in Synthetic Planning

The synthesis of any target molecule, including derivatives of Acetaldehyde, bis(phenylthio)-, relies on the strategic planning of a reaction sequence. The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing this process, moving from manual, intuition-based retrosynthesis to data-driven, computer-assisted synthesis planning (CASP). nih.gov

The integration of AI extends beyond simple retrosynthesis to encompass broader aspects of synthetic planning:

Reaction Outcome Prediction: ML models can predict the likely yield and outcome of a reaction under various conditions, helping chemists to optimize experiments before entering the lab. nih.gov

Catalyst Discovery: AI can accelerate the discovery of new catalysts by identifying patterns in structure-activity relationships, suggesting novel catalyst designs for reactions like thioacetalization.

Automated Synthesis: When combined with robotic lab systems, AI can enable end-to-end automated synthesis, where the algorithm designs the route, optimizes the conditions, and directs the robotic execution of the synthesis.

A significant challenge in this field is the quantity and quality of data required to train these sophisticated models. acs.org A hybrid approach, which combines the computational power of AI with the nuanced knowledge and intuition of expert chemists, is emerging as the most powerful paradigm. acs.org As these AI tools become more sophisticated, they will serve as indispensable partners in the design of synthetic routes to new functional molecules derived from scaffolds like Acetaldehyde, bis(phenylthio)-, enabling chemists to focus on creative problem-solving and innovation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Acetaldehyde, bis(phenylthio)-, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic addition of thiophenol to acetaldehyde under acidic or basic catalysis. For example, using BF₃·Et₂O as a catalyst in anhydrous conditions to drive thioacetal formation. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing Acetaldehyde, bis(phenylthio)-?

- Methodological Answer :

- ¹H/¹³C NMR : Identify thioether protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.0–7.5 ppm). Carbon signals for the central CH(SPh)₂ group appear at ~80–85 ppm .

- IR Spectroscopy : Confirm absence of aldehyde C=O stretch (~1700 cm⁻¹) and presence of C-S bonds (600–700 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 244 and fragmentation patterns (e.g., loss of phenylthio groups) .

Q. How should researchers safely handle Acetaldehyde, bis(phenylthio)- in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers at 4°C, away from oxidizers .

Advanced Research Questions

Q. How does the electronic structure of Acetaldehyde, bis(phenylthio)- influence its reactivity in catalytic systems?

- Methodological Answer : The electron-rich thioether groups enhance nucleophilicity, making the compound a potential ligand for transition metals (e.g., Pd, Hg). Conduct DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO/LUMO distributions and assess coordination sites. Experimental validation via X-ray crystallography of metal complexes is recommended .

Q. What experimental strategies can resolve contradictions in reported reaction yields for thioacetal derivatives?

- Methodological Answer :

- Control moisture : Thiols are prone to oxidation; use anhydrous solvents and inert atmospheres.

- Optimize stoichiometry : Excess thiophenol (1.2–1.5 equiv) improves conversion.

- Monitor reaction progress : Use TLC (silica, hexane:EtOAc 8:2) or in-situ FTIR to track aldehyde consumption .

Q. What analytical challenges arise when studying decomposition products of Acetaldehyde, bis(phenylthio)- under oxidative conditions?

- Methodological Answer : Oxidative cleavage may regenerate acetaldehyde or form disulfides (e.g., PhS-SPh). Use GC-MS (DB-5 column, He carrier gas) with headspace sampling to detect volatile products. For non-volatile byproducts, employ LC-QTOF-MS in positive ion mode .

Q. How can computational modeling predict the stability of Acetaldehyde, bis(phenylthio)- in biological systems?

- Methodological Answer : Perform molecular dynamics simulations (AMBER force field) to assess membrane permeability and logP values. Compare with in vitro assays (e.g., hepatic microsomal stability) to validate predictions. Free energy calculations (MM-PBSA) quantify binding affinity to proteins like albumin .

Q. What mechanistic insights explain the compound’s role in suppressing acetaldehyde-mediated oxidative stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.